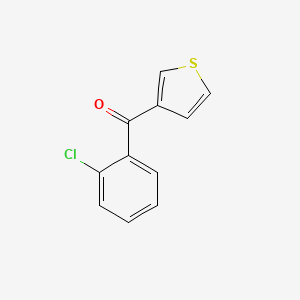

3-(2-Chlorobenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWRTYSJZWSITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591669 | |

| Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-24-9 | |

| Record name | (2-Chlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 3-(2-Chlorobenzoyl)thiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 3-(2-Chlorobenzoyl)thiophene in Medicinal Chemistry

Thiophene-containing compounds are a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities. The fusion of a thiophene ring with a substituted benzoyl moiety, as seen in this compound, creates a scaffold with considerable potential for interacting with biological targets. The 2-chloro substitution on the benzoyl ring introduces specific electronic and steric properties that can modulate the molecule's pharmacokinetic and pharmacodynamic profiles. Understanding the precise molecular structure and electronic distribution is paramount for any drug discovery campaign, and this is where spectroscopic analysis provides invaluable insights. This guide aims to provide a robust predictive framework for the spectroscopic characterization of this compound, thereby aiding researchers in its identification, purity assessment, and further derivatization.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and the 2-chlorophenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.85 | dd | 1H | H-2 (Thiophene) | The H-2 proton of a 3-substituted thiophene is typically the most deshielded proton of the thiophene ring. |

| ~ 7.45 | m | 1H | H-4 (Thiophene) | |

| ~ 7.35 | m | 1H | H-5 (Thiophene) | |

| ~ 7.60 - 7.40 | m | 4H | Ar-H (Chlorophenyl) | The protons on the 2-chlorophenyl ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. |

Causality Behind Predictions: The electron-withdrawing nature of the carbonyl group will deshield the adjacent protons on both the thiophene and the phenyl rings. The specific substitution pattern of the thiophene ring (acylation at the 3-position) will lead to a characteristic splitting pattern for the thiophene protons.

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 188 | C=O | The carbonyl carbon is highly deshielded and will appear at a characteristic downfield shift. |

| ~ 140 | C-3 (Thiophene) | The carbon atom attached to the carbonyl group will be significantly deshielded. |

| ~ 138 | C-ipso (Chlorophenyl) | |

| ~ 132 | C-Cl (Chlorophenyl) | |

| ~ 130 - 125 | Thiophene & Chlorophenyl carbons | The remaining aromatic carbons will appear in this region. |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on additive rules and comparison with data for similar benzoylthiophenes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| ~ 1650 | Strong | C=O stretch (ketone) | The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. |

| ~ 1590, 1470 | Medium-Strong | C=C stretch (aromatic) | These bands are characteristic of the thiophene and benzene rings. |

| ~ 750 | Strong | C-Cl stretch | The position of this band can be indicative of the substitution pattern on the benzene ring. |

Authoritative Grounding: The predicted IR absorption frequencies are based on well-established correlation tables for functional groups and are consistent with the spectra of other aromatic ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Relative Intensity | Assignment | Fragmentation Pathway |

| 222/224 | High | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 187 | Medium | [M-Cl]⁺ | Loss of a chlorine radical. |

| 139/141 | High | [C₇H₄ClO]⁺ | Fragment corresponding to the 2-chlorobenzoyl cation. |

| 111 | Medium | [C₄H₃S-CO]⁺ | Fragment corresponding to the thenoyl cation. |

| 83 | Medium | [C₄H₃S]⁺ | Thienyl cation. |

Trustworthiness: The predicted fragmentation pattern is based on the known stability of acylium ions and the characteristic fragmentation of aromatic ketones. The isotopic pattern of the molecular ion provides a definitive signature for the presence of a chlorine atom.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for solid-state IR spectroscopy.

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe can be used.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. This is known as Electron Ionization (EI). [1]3. Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest for its potential applications in drug discovery. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a robust framework for the identification and characterization of this molecule. The inclusion of detailed experimental protocols further enhances the practical utility of this guide for researchers in the field. The self-validating nature of the combined spectroscopic techniques, where NMR, IR, and MS data provide complementary information, ensures a high degree of confidence in the proposed structural assignment.

References

-

MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

-

ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]

-

MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Screening of Novel 3-(2-Chlorobenzoyl)thiophene Analogues

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive framework for the biological evaluation of a specific, promising class of these compounds: novel 3-(2-Chlorobenzoyl)thiophene analogues. We will delve into the scientific rationale behind screening cascades, provide detailed, field-proven protocols for primary antimicrobial and anticancer assays, and discuss the logic of hit prioritization. This document is intended for researchers, scientists, and drug development professionals seeking to systematically uncover the therapeutic potential of this chemical scaffold.

The Thiophene Scaffold: A Foundation for Drug Discovery

Heterocyclic compounds, particularly those containing sulfur, are pivotal in the development of new therapeutic agents.[1] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a prominent pharmacophore known for its versatile biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2]

The 3-aroylthiophene core, and specifically the this compound scaffold, presents a unique structural motif. The ketone linker and the substituted benzoyl ring offer key points for chemical modification, allowing for the generation of diverse analogue libraries. These modifications can fine-tune the molecule's electronic and steric properties to enhance binding to various biological targets, potentially leading to improved potency and selectivity.[3][4] The goal of screening novel analogues is to explore this chemical space to identify compounds with superior therapeutic profiles.

The Screening Cascade: A Strategic Workflow

The path from a newly synthesized compound to a viable drug candidate is a multi-step process known as the screening cascade. The objective is to efficiently and logically filter a library of analogues to identify the most promising "hits" for further development. This process must be robust and reproducible.

A typical workflow begins with broad primary screens to identify any biological activity, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action (MoA).

Caption: General workflow for the biological screening of novel compounds.

Primary Screening Protocols: A Practical Guide

Based on the known activities of thiophene derivatives, primary screening efforts for this compound analogues should logically focus on antimicrobial and anticancer activities.[5][6][7]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[8] The broth microdilution assay is a standardized method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (the MIC).[9] It is a cornerstone of antimicrobial susceptibility testing due to its accuracy and efficiency.[10]

Detailed Protocol: Broth Microdilution Method

-

Preparation of Reagents and Media:

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. Sterilize by autoclaving.

-

Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Preparation of Microorganism Inoculum:

-

From an overnight culture plate, select isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11]

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Assay Plate Setup (96-well plate):

-

Add 100 µL of sterile broth to wells in columns 2 through 12.

-

Add 200 µL of the stock compound solution (at twice the highest desired test concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the positive control (inoculum, no compound).

-

Column 12 serves as the negative control (sterile broth only).

-

-

Inoculation and Incubation:

-

Data Analysis and Interpretation:

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Analogue 1 | 16 | >64 | 32 |

| Analogue 2 | 8 | 32 | 16 |

| Analogue 3 | >64 | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

Scientific Rationale: A fundamental approach in cancer drug discovery is to identify compounds that are toxic to cancer cells.[4] The MTT assay is a widely used colorimetric method to assess cell viability.[14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[14][15] The amount of formazan produced is proportional to the number of living cells.[15]

Caption: The core principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum.[16][17]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[14]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene analogues in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.5% DMSO).

-

Incubate the plate for a specified period, typically 48 or 72 hours.[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm (or 492 nm as a test wavelength).[14]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

-

Data Presentation:

| Compound ID | HeLa GI50 (µM) | HepG2 GI50 (µM) | Normal Fibroblasts GI50 (µM) | Selectivity Index (Normal/HeLa) |

| Analogue A | 5.2 | 8.1 | >100 | >19.2 |

| Analogue B | 25.6 | 45.3 | >100 | >3.9 |

| Analogue C | 0.9 | 1.5 | 15.7 | 17.4 |

| Doxorubicin | 0.1 | 0.3 | 1.2 | 12.0 |

Hit-to-Lead: Advancing Promising Compounds

Compounds that demonstrate potent activity in primary screens (e.g., low µM GI50 or low µg/mL MIC) are designated as "hits." The next crucial phase involves confirming this activity and beginning to understand the mechanism of action.

Logical Progression from Primary Hit:

Caption: Progression from a primary hit to mechanism of action studies.

For an anticancer hit, secondary assays might include:

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M phase).[20]

-

Apoptosis Assays: Investigating whether the compound induces programmed cell death, for instance, by measuring the activation of key executioner enzymes like caspase-3 or changes in mitochondrial membrane potential.[16][17][20]

-

Target-Based Assays: If the thiophene scaffold is hypothesized to interact with a specific target, such as tubulin, direct assays can be performed to measure this interaction.[20]

Conclusion

The systematic biological screening of novel this compound analogues represents a rational approach to drug discovery. By employing a logical cascade of robust, validated assays, researchers can efficiently identify compounds with significant therapeutic potential. The protocols and strategies outlined in this guide provide a foundational framework for these efforts. The key to success lies not only in the execution of these experiments but in the careful interpretation of the resulting data to build a compelling structure-activity relationship (SAR) that will guide the subsequent optimization of lead candidates.

References

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (Source: National Library of Medicine)

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (Source: ACS Omega)

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (Source: National Library of Medicine)

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (Source: K.T.H.M. College)

-

MIC Determination By Microtitre Broth Dilution Method. (Source: Hancock Lab, University of British Columbia)

-

MTT assay protocol. (Source: Abcam)

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (Source: ScienceDirect)

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (Source: ResearchGate)

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (Source: National Library of Medicine)

-

MTT (Assay protocol). (Source: Protocols.io)

-

Methods of screening for antimicrobial compounds. (Source: Google Patents)

-

Determination of MIC by Broth Dilution Method. (Source: YouTube)

-

Biological Activities of Thiophenes. (Source: Encyclopedia.pub)

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (Source: MDPI)

-

Cell Viability Assays - Assay Guidance Manual. (Source: National Library of Medicine)

-

Antimicrobial susceptibility testing (Broth microdilution method). (Source: WOAH - Asia)

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (Source: ResearchGate)

-

Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. (Source: PubMed)

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (Source: CLYTE Technologies)

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (Source: Nature Protocols)

-

Broth microdilution. (Source: Wikipedia)

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (Source: National Library of Medicine)

-

Cell Proliferation Kit I (MTT). (Source: Sigma-Aldrich)

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (Source: Journal of Advanced Scientific Research)

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (Source: Impactfactor.org)

-

Biological Applications of Thiourea Derivatives: Detailed Review. (Source: MDPI)

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. impactfactor.org [impactfactor.org]

- 8. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. clyte.tech [clyte.tech]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Medicinal Chemistry of 3-(2-Chlorobenzoyl)thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone for the design of novel therapeutics. This in-depth technical guide focuses on a particularly compelling subclass: 3-(2-Chlorobenzoyl)thiophene and its derivatives. We will explore the synthetic intricacies of constructing this core structure, primarily through the lens of the Friedel-Crafts acylation, and delve into the diverse pharmacological activities exhibited by its analogues, ranging from diuretic and antihypertensive to anticonvulsant, anti-inflammatory, and anticancer applications. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both the foundational chemical principles and practical, field-proven insights necessary to leverage this versatile chemical entity in modern drug discovery programs.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are integral building blocks in the development of numerous pharmaceuticals.[1] The sulfur-containing five-membered aromatic ring imparts a unique combination of lipophilicity and electronic properties that allow for favorable interactions with a wide array of biological targets. This has led to the successful development of drugs across various therapeutic areas.[2][3] Thiophene-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antipsychotic properties.[3]

The this compound core, in particular, serves as a crucial intermediate for a range of biologically active molecules. The presence of the 2-chlorobenzoyl moiety introduces a specific conformational bias and electronic character that can be fine-tuned to optimize potency and selectivity for a given target. A prime example of the therapeutic relevance of this scaffold is Ticrynafen (tienilic acid), a potent diuretic and antihypertensive agent.[4][5] Although later withdrawn due to hepatotoxicity concerns, the story of Ticrynafen underscores the significant physiological effects that can be achieved with this chemical class and provides a valuable case study in drug development.[6]

This guide will provide a comprehensive overview of the synthesis of this compound derivatives, with a focus on practical methodologies and the rationale behind experimental choices. Furthermore, we will explore the diverse medicinal chemistry applications of these compounds, highlighting key examples and their structure-activity relationships (SAR).

Core Synthesis: The Friedel-Crafts Acylation of Thiophene

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 2-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[7]

The Mechanism and Regioselectivity

The Friedel-Crafts acylation is initiated by the activation of the acylating agent, 2-chlorobenzoyl chloride, by a Lewis acid catalyst. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and stannic chloride (SnCl₄).[7][8] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion.

Caption: General mechanism of Friedel-Crafts acylation.

The electrophilic acylium ion is then attacked by the electron-rich thiophene ring. A critical aspect of this reaction is its regioselectivity. The acylation of unsubstituted thiophene predominantly occurs at the C2 (or C5) position.[9] This preference is attributed to the greater resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at the C2 position compared to the C3 position.[9] The intermediate from C2 attack can delocalize the positive charge over three atoms, including the sulfur atom, whereas the intermediate from C3 attack has only two resonance structures.[9]

However, to obtain the 3-substituted product, one must start with a pre-functionalized thiophene where the 2 and 5 positions are blocked, or employ alternative synthetic strategies. For the purpose of this guide, we will focus on the direct acylation which primarily yields the 2-acylthiophene, a common precursor that can be further modified. It is important to note that while direct acylation to the 3-position is not favored, some synthetic routes can achieve this, often through more complex, multi-step procedures.

Experimental Protocol: Synthesis of (2-Chlorophenyl)(thiophen-2-yl)methanone

This protocol provides a representative procedure for the Friedel-Crafts acylation of thiophene with 2-chlorobenzoyl chloride.

Materials:

-

Thiophene

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add a solution of 2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel. After the addition is complete, add thiophene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (2-chlorophenyl)(thiophen-2-yl)methanone.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting materials (thiophene and 2-chlorobenzoyl chloride) and the appearance of the product spot.

-

Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be consistent with the desired product.

Considerations and Causality in Experimental Choices

-

Choice of Lewis Acid: While AlCl₃ is a common and effective catalyst, it is also a strong Lewis acid that can sometimes lead to side reactions or polymerization of thiophene.[10] Stannic chloride (SnCl₄) is a milder alternative that can offer better control and higher yields in some cases.[10] The choice of catalyst can significantly impact the reaction outcome and should be optimized for specific substrates.

-

Solvent: Anhydrous dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert and effectively dissolves the reactants and the Lewis acid complex. The use of an anhydrous solvent is crucial as water will react with and deactivate the Lewis acid catalyst.

-

Temperature Control: The initial cooling to 0 °C is important to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Medicinal Chemistry Applications of this compound Derivatives

The this compound scaffold has served as a starting point for the development of a variety of therapeutic agents. The following sections highlight some of the key biological activities associated with this class of compounds.

Diuretic and Antihypertensive Agents: The Case of Ticrynafen

As previously mentioned, Ticrynafen (tienilic acid) is a prominent example of a medicinally important derivative.[4] It functions as a loop diuretic, promoting the excretion of sodium, chloride, and water by the kidneys.[6] This diuretic effect, combined with a uricosuric action (promoting uric acid excretion), made it an effective agent for the treatment of hypertension.[4]

The synthesis of Ticrynafen involves the alkylation of the phenolic oxygen of a substituted 2,3-dichlorophenol with a derivative of this compound, followed by hydrolysis of the resulting ester.

Caption: Synthetic pathway to Ticrynafen.

Anticonvulsant Activity

Several derivatives of the this compound scaffold have been investigated for their potential as anticonvulsant agents. For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated in various seizure models.[11] One of the most active compounds from this series demonstrated significantly better efficacy than the reference drug, valproic acid, in the maximal electroshock (MES) and 6 Hz seizure tests.[11] The proposed mechanism of action for the most potent compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[11]

Anti-inflammatory Properties

The thiophene ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[2][12] Derivatives of this compound have also been explored for their anti-inflammatory potential. The anti-inflammatory activity of thiophene-based compounds is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[12]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Thiophene derivatives have emerged as a promising class of compounds with significant antitumor activities.[4][13] Several studies have reported the synthesis and evaluation of 3-aryl thiophene derivatives, including those with a 2-chlorobenzoyl moiety, for their antiproliferative effects against various cancer cell lines.[14] For example, a series of 3-aryl thiophene-2-aryl and heteroaryl chalcones were synthesized and showed superior anticancer activity against human colon cancer cell lines compared to the reference drug doxorubicin.[14]

Data Summary

The following table summarizes the biological activities of selected this compound derivatives.

| Compound Class | Biological Activity | Key Findings | Reference |

| Ticrynafen (Tienilic Acid) | Diuretic, Antihypertensive | Effective in lowering blood pressure and promoting uric acid excretion. Withdrawn due to hepatotoxicity. | [4][6] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Showed superior efficacy to valproic acid in preclinical seizure models. | [11] |

| Thiophene-based Chalcones | Anticancer | Demonstrated potent antiproliferative activity against human colon cancer cells. | [14] |

| General Thiophene Derivatives | Anti-inflammatory | Inhibit COX and LOX enzymes, key mediators of inflammation. | [12] |

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. The foundational Friedel-Crafts acylation provides a reliable method for the construction of the core structure, which can then be elaborated into a diverse array of derivatives with a wide range of biological activities. From the well-established diuretic and antihypertensive effects of Ticrynafen to the promising anticonvulsant, anti-inflammatory, and anticancer properties of newer analogues, this chemical class continues to be a fertile ground for medicinal chemistry exploration.

Future research in this area will likely focus on the development of derivatives with improved safety profiles, particularly addressing the hepatotoxicity concerns associated with earlier compounds like Ticrynafen. Furthermore, the application of modern drug design strategies, such as structure-based design and computational modeling, will enable a more rational approach to optimizing the potency and selectivity of these compounds for their respective biological targets. The continued investigation of the this compound scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). PMC. Available at: [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). PMC. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Available at: [Link]

-

New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023). PubMed. Available at: [Link]

- Acylation of thiophene. (1950). Google Patents.

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Available at: [Link]

-

Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Available at: [Link]

-

PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE. (2000). WIPO Patentscope. Available at: [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Available at: [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. Available at: [Link]

-

Clinical study of ticrynafen. A new diuretic, antihypertensive, and uricosuric agent. (1977). PubMed. Available at: [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Ticrynafen. (n.d.). SciSpace. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Available at: [Link]

-

Tienilic Acid. (n.d.). PubChem. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. (n.d.). IJRPC. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. (n.d.). ResearchGate. Available at: [Link]

-

2-acetothienone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orientjchem.org [orientjchem.org]

- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 3-(2-Chlorobenzoyl)thiophene

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the reactivity of core heterocyclic scaffolds is paramount for the rational design of novel therapeutics. Thiophene, a privileged sulfur-containing heterocycle, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its unique electronic properties and synthetic versatility.[1][2] This guide provides an in-depth exploration of the reactivity of the thiophene ring in a specific, functionally rich derivative: 3-(2-Chlorobenzoyl)thiophene.

This document will navigate the intricate electronic landscape of this molecule, elucidating the directing effects of the 3-(2-chlorobenzoyl) substituent. We will delve into the primary reaction manifolds—electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions—providing not just theoretical underpinnings but also actionable, field-proven experimental protocols.

The Electronic Architecture of this compound: A Tale of Two Effects

The reactivity of the thiophene ring in this compound is fundamentally governed by the interplay between the inherent π-excessive nature of the thiophene ring and the electronic influence of the 3-aroyl substituent.

The thiophene ring itself is an aromatic system with six π-electrons delocalized over five atoms, rendering it more electron-rich and generally more reactive towards electrophiles than benzene.[3] This inherent reactivity, however, is significantly modulated by the strongly deactivating 3-(2-chlorobenzoyl) group. This substituent exerts its influence through two primary electronic effects:

-

-I (Inductive) Effect: The electronegative oxygen and chlorine atoms in the benzoyl moiety pull electron density away from the thiophene ring through the sigma bond network.

-

-M (Mesomeric) Effect: The carbonyl group is a classic electron-withdrawing group that deactivates the aromatic ring through resonance, pulling electron density out of the π-system.

The culmination of these effects is a thiophene ring that is significantly less nucleophilic than its unsubstituted counterpart. This deactivation has profound implications for the regioselectivity of electrophilic substitution reactions.

Electrophilic Aromatic Substitution: Navigating the Deactivated Ring

Despite the deactivating nature of the 3-aroyl group, the thiophene ring in this compound can still undergo electrophilic aromatic substitution (EAS) under appropriate conditions. The regioselectivity of these reactions is a direct consequence of the electronic deactivation, which is most pronounced at the C2 and C4 positions due to resonance stabilization of the positive charge in the Wheland intermediate. Consequently, electrophilic attack is directed to the less deactivated positions.

The general order of reactivity for electrophilic substitution on 3-substituted thiophenes with electron-withdrawing groups is:

C5 > C4 > C2

Electrophilic attack at the C2 position is particularly disfavored due to the strong deactivating effect of the adjacent carbonyl group.

Halogenation

Halogenation of 3-aroylthiophenes can be achieved using standard electrophilic halogenating agents. N-Bromosuccinimide (NBS) is a particularly effective reagent for the selective bromination at the C5 position.

Experimental Protocol: Bromination of this compound

This protocol is adapted from procedures for the bromination of analogous 3-acylthiophenes.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of acetonitrile).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 5-bromo-3-(2-chlorobenzoyl)thiophene.

Expected Outcome: High yield of the C5-brominated product.

Nitration

Nitration of deactivated thiophenes requires careful selection of nitrating agents to avoid oxidative degradation.[4] Milder conditions, such as the use of nitric acid in trifluoroacetic anhydride, are often preferred over the more aggressive nitric acid/sulfuric acid mixtures.

Experimental Protocol: Nitration of this compound

This protocol is based on the nitration of thiophene derivatives with deactivating groups.[5]

Materials:

-

This compound

-

Nitric acid (fuming)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -10 °C.

-

In the dropping funnel, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (2.0 eq) at -10 °C.

-

Add the nitrating mixture dropwise to the thiophene solution, maintaining the internal temperature below -5 °C.

-

Stir the reaction mixture at -10 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography to yield primarily 5-nitro-3-(2-chlorobenzoyl)thiophene.

| Electrophilic Substitution Reaction | Primary Regioisomer | Typical Reagents |

| Bromination | 5-bromo | NBS, Acetonitrile |

| Nitration | 5-nitro | HNO₃, TFAA |

| Acylation | 5-acyl | Acyl chloride, AlCl₃ (requires forcing conditions) |

Nucleophilic Aromatic Substitution: An Activated Pathway

The presence of the strongly electron-withdrawing 3-(2-chlorobenzoyl) group activates the thiophene ring towards nucleophilic aromatic substitution (SNA_r), particularly if a good leaving group (such as a halogen) is present at an activated position.[6][7] The most favorable positions for nucleophilic attack are those that can best stabilize the negative charge of the Meisenheimer intermediate through resonance with the carbonyl group.

For a halogen at the C2 or C5 position of this compound, the ring is activated for SNA_r.

Experimental Protocol: Amination of 5-Bromo-3-(2-chlorobenzoyl)thiophene

This protocol is a representative example of an SNA_r reaction on an activated halothiophene.[6]

Materials:

-

5-Bromo-3-(2-chlorobenzoyl)thiophene

-

Secondary amine (e.g., pyrrolidine, morpholine)

-

Potassium carbonate

-

N,N-Dimethylacetamide (DMAc)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 5-Bromo-3-(2-chlorobenzoyl)thiophene (1.0 eq) in DMAc, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the corresponding 5-amino-3-(2-chlorobenzoyl)thiophene derivative.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The presence of a halogen on the this compound core opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are invaluable in drug discovery for the rapid generation of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] A bromo or iodo substituent on the thiophene ring of this compound can readily participate in this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-(2-chlorobenzoyl)thiophene

This is a general protocol adaptable for various arylboronic acids.[10]

Materials:

-

5-Bromo-3-(2-chlorobenzoyl)thiophene

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask, combine 5-Bromo-3-(2-chlorobenzoyl)thiophene (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a 3:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.03 eq) and heat the mixture to reflux (around 90-100 °C) under a nitrogen atmosphere for 6-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 5-aryl-3-(2-chlorobenzoyl)thiophene.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex, to form a substituted alkene.[11][12] This reaction is particularly useful for introducing alkenyl substituents onto the thiophene ring.

Experimental Protocol: Heck Reaction of 5-Iodo-3-(2-chlorobenzoyl)thiophene

Iodo-substituted thiophenes are generally more reactive in Heck couplings. This protocol is based on established procedures for Heck reactions on halo-heterocycles.[13]

Materials:

-

5-Iodo-3-(2-chlorobenzoyl)thiophene

-

Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

-

Triethylamine (2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add 5-Iodo-3-(2-chlorobenzoyl)thiophene (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF, the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.

-

Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC.

-

Cool to room temperature and dilute with diethyl ether.

-

Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to afford the 5-alkenyl-3-(2-chlorobenzoyl)thiophene product.

| Cross-Coupling Reaction | Coupling Partner | Product Type | Typical Catalyst |

| Suzuki-Miyaura | Arylboronic acid | 5-Arylthiophene | Pd(PPh₃)₄ |

| Heck-Mizoroki | Alkene | 5-Alkenylthiophene | Pd(OAc)₂ / P(o-tol)₃ |

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for chemical exploration. The deactivating yet directing nature of the 3-aroyl substituent allows for predictable and selective functionalization of the thiophene ring through a variety of synthetic transformations. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the reactivity of this important heterocyclic core.

The strategic application of electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions enables the synthesis of a diverse array of derivatives. This synthetic tractability, coupled with the prevalence of the thiophene motif in medicinal chemistry, underscores the potential of this compound and its analogues as key building blocks in the development of novel therapeutic agents and functional materials. Future investigations will undoubtedly continue to uncover new methodologies and applications for this valuable class of compounds.

References

-

National Center for Biotechnology Information. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed. Retrieved from [Link]

- Belen'kii, L. I., et al. (1977). Chemistry of Heterocyclic Compounds, 13(10), 1111-1115.

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed. Retrieved from [Link]

- Doucet, H., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1484-1493.

- Brophy, G. C., et al. (1970). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 933-937.

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

- Mishra, R., et al. (2011). Therapeutic importance of synthetic thiophene. Der Pharma Chemica, 3(4), 38-54.

- Sancineto, L., et al. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(11), 1467.

-

National Center for Biotechnology Information. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. PubMed. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

-

Scientific and Ayurvedic Glossary. (2024). Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Retrieved from [Link]

- Brown, I., et al. (1970). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 929-933.

-

AperTO. (2025). Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]

- Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

ResearchGate. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

-

SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

Lirias, KU Leuven. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

New Journal of Chemistry. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

-

Dr. G's Chemistry. (2020, September 22). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... [Video]. YouTube. Retrieved from [Link]

-

University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

-

ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. PubMed. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Jonathan Aminov. (2020, February 28). Organometallics 3: Heck Reaction [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2021). Vilsmeier Haack Reaction. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Etizolam: The Role of 3-(2-Chlorobenzoyl)thiophene as a Core Precursor

Abstract

Etizolam, a thienotriazolodiazepine, represents a significant structural modification of the classical benzodiazepine framework, offering a distinct pharmacological profile.[1] This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the strategic utilization of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene as the pivotal precursor. We will dissect the synthetic pathway, elucidating the rationale behind key transformations, from the initial acylation and amination of the thiophene ring to the final construction of the fused triazole and diazepine heterocyclic systems. Methodologies for intermediate and final product characterization using modern analytical techniques are detailed, alongside critical safety considerations. This document is intended for drug development professionals, medicinal chemists, and researchers with a strong background in synthetic organic chemistry.

Introduction: Etizolam's Position in Psychopharmacology

Etizolam, chemically known as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a thienodiazepine derivative.[1] Unlike traditional benzodiazepines, the benzene ring is replaced by a thiophene ring, which is fused with a triazole ring.[1] Despite this structural variance, its mechanism of action is analogous, functioning as a positive allosteric modulator of the GABA-A receptor.[1][3][4] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, neuronal hyperpolarization, and central nervous system depression.[3]

This modulation results in potent anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1] First approved for medical use in Japan in 1984, etizolam is prescribed for anxiety, sleep disorders, and other neurological conditions in several countries.[1][4] However, its high potency and potential for abuse have led to its classification as a controlled substance in many jurisdictions, including being placed in Schedule IV of the UN Convention on Psychotropic Substances.[1]

The synthesis of etizolam is a multi-step process that hinges on the careful construction of its complex heterocyclic core. The journey from simple starting materials to the final active pharmaceutical ingredient (API) is a testament to strategic synthetic design, where the choice of precursors is paramount.

The Keystone Precursor: 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

The synthesis of etizolam is critically dependent on the availability of a properly substituted thiophene core. The precursor, 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene, contains the essential thiophene ring, the 2-chlorobenzoyl group that will form part of the diazepine ring, and an amino group positioned for subsequent cyclization. This compound is recognized as a key precursor in various synthetic routes and has been identified in analyses of illicit etizolam samples, confirming its role in the manufacturing process.[5][6]

Synthesis of the Thiophene Core

The construction of substituted thiophenes can be achieved through various established methods in heterocyclic chemistry, such as the Gewald or Paal-Knorr thiophene syntheses.[7] However, a common and direct approach to installing the benzoyl group is the Friedel-Crafts acylation of a pre-existing thiophene ring.

Causality of the Friedel-Crafts Acylation: The Friedel-Crafts acylation of thiophene with an acyl halide (like 2-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is a classic electrophilic aromatic substitution.[8][9][10] The high regioselectivity for substitution at the C2 position (alpha to the sulfur atom) is a well-established principle.[11] This preference is due to the superior stabilization of the cationic Wheland intermediate through resonance; attack at C2 allows for three resonance structures, whereas attack at C3 yields only two, making the former pathway kinetically and thermodynamically favored.[11]

Caption: Logical workflow for the synthesis of the key precursor.

The Synthetic Pathway to Etizolam

An improved synthetic process starting from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene (I) achieves the final etizolam molecule (V) in four main steps with a reported overall yield of 56.4%.[2] This pathway is advantageous due to its mild reaction conditions and operational simplicity.[2]

Caption: High-level overview of the four-step synthesis from the core precursor.

Step-by-Step Methodology and Mechanistic Rationale

The following protocol is a composite representation based on published synthetic strategies.[2][12][13]

Step 1: Acetylation of the Amino Group

-

Protocol: The starting precursor, 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene (I), is treated with an acetylating agent such as acetic anhydride or acetyl chloride in an appropriate solvent.

-

Causality: This step protects the primary amine and introduces the acetyl group necessary for the subsequent formation of the triazole ring. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form an N-acetylated intermediate (II).

Step 2: Formation of the Diazepine Ring

-

Protocol: The acetylated intermediate (II) undergoes cyclization in ethanol with urotropin (hexamethylenetetramine).[2]

-

Causality: This is a key ring-forming step. Urotropin serves as a convenient anhydrous source of formaldehyde and ammonia. Under the reaction conditions, it decomposes to provide the methylene bridge (-CH₂-) and the nitrogen atom required to close the seven-membered diazepine ring, yielding intermediate (III). This reaction builds the core thienodiazepine structure.

Step 3: Thionation of the Amide

-

Protocol: Intermediate (III), a thienodiazepinone (an amide), is converted to the corresponding thione (thioamide). This is typically achieved using a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.

-

Causality: The conversion of the carbonyl oxygen to sulfur is a critical functional group transformation. The resulting thione (IV) is much more reactive and is primed for the final cyclization step. The sulfur atom is a better leaving group in the subsequent reaction with a hydrazine derivative.

Step 4: Formation of the Fused Triazole Ring

-

Protocol: The thione intermediate (IV) is reacted with an acetyl hydrazide derivative. The resulting intermediate undergoes an acid-catalyzed cyclization, often using p-toluenesulfonic acid (PTSA) in a solvent like toluene, with azeotropic removal of water.[12][13]

-

Causality: This is the final ring closure that forms the triazole ring fused to the diazepine system. The reaction proceeds via the formation of a hydrazone, which then undergoes an intramolecular cyclodehydration. The acidic catalyst protonates the hydroxyl group of the cyclized intermediate, converting it into a good leaving group (water), which is removed to drive the reaction to completion, yielding etizolam (V).[13]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the synthesized etizolam and its intermediates is paramount. A multi-technique analytical approach is required.

| Analytical Technique | Purpose | Expected Observations for Etizolam |

| HPLC (RP-HPLC) | Purity assessment and quantification. | A single major peak at a specific retention time, allowing for purity calculation (e.g., >99%).[14] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural fragmentation analysis. | Detection of the molecular ion peak (M+) corresponding to C₁₇H₁₅ClN₄S (Molar Mass: 342.85 g/mol ).[1] |

| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation and confirmation of functional groups. | Characteristic chemical shifts for aromatic, thiophene, ethyl, and methyl protons and carbons.[15][16] |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Absence of C=O stretch (from amide precursor) and presence of characteristic C=N and aromatic C-H stretches. |

| Immunoassay | Preliminary screening in biological samples. | Cross-reactivity with benzodiazepine assays, though with varying sensitivity.[16] |

Safety, Handling, and Regulatory Considerations

The synthesis of etizolam involves the use of hazardous materials and potent chemical reagents. All operations must be conducted by trained professionals in a controlled laboratory environment.

-

Chemical Hazards: Reagents like thionyl chloride, phosphorus pentasulfide, and strong acids are corrosive and toxic.[17] Solvents like toluene are flammable.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a certified fume hood to prevent inhalation of toxic vapors.

-

Product Potency: Etizolam is a pharmacologically active and potent substance.[18] It may cause drowsiness, dizziness, and has reproductive toxicity warnings.[18] Accidental exposure must be avoided.

-

Regulatory Compliance: Etizolam is a controlled substance in numerous countries.[1][19] All acquisition, synthesis, and handling must comply with local and international regulations. Its use is intended strictly for legitimate research and forensic applications by authorized entities.[6]

Conclusion

The synthesis of etizolam is a well-defined process that highlights key principles of modern heterocyclic chemistry. The strategic choice of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene as a precursor provides an efficient entry point to the complex thienotriazolodiazepine core. By understanding the causality behind each reaction—from the regioselective Friedel-Crafts acylation to the sequential cyclizations that build the diazepine and triazole rings—researchers can appreciate the elegance and precision required in pharmaceutical synthesis. The methodologies described, coupled with rigorous analytical validation and stringent safety protocols, form the foundation for the responsible production of this potent psychoactive compound for authorized scientific and medicinal purposes.

References

-

Etizolam - Wikipedia . Wikipedia. [Link]

-

An Improved Synthesis of Etizolam . China/Asia On Demand (CAOD) - Oriprobe. [Link]

-

Etizolam | C17H15ClN4S | CID 3307 - PubChem . PubChem. [Link]

-

Etizolam: A rapid review on pharmacology, non‐medical use and harms . ResearchGate. [Link]

-

Efficient one pot synthesis of[1][2][3]triazolo[4,3-α][1][3] benzodiazepines derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride . Nveo-Abstract. [Link]

- US20090093629A1 - Process for preparation of triazol-benzodiazepine derivatives - Google Patents.

-

Etizolam and Its Major Metabolites: A Short Review - PubMed . PubMed. [Link]

-

Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC . NCBI. [Link]

-

An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland - PubMed . PubMed. [Link]

- US2492629A - Acylation of thiophene - Google Patents.

- WO2009069147A2 - Improved process for preparation of triazol-benzodiazepine derivatives - Google Patents.

-

A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9 - Quick Company . Quick Company. [Link]

- EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents.

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts . Trade Science Inc. [Link]

-

(PDF) Development and Validation of RP-HPLC Method for Estimation of Etizolam in Bulk . ResearchGate. [Link]

-

An unusual detection of 2‐amino‐3‐(2‐chlorobenzoyl)‐5‐ethylthiophene and 2‐methylamino‐5‐chlorobenzophenone in illicit yellow etizolam tablets marked “5617” seized in the Republic of Ireland . ResearchGate. [Link]

-

Etizolam Abuse: Side Effects, Symptoms, Treatment | Greenhouse . Greenhouse Treatment Center. [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

(PDF) Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide . ResearchGate. [Link]

-